molecular formula C24H15Cl2F3N4O2 B11085358 1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B11085358
M. Wt: 519.3 g/mol
InChI Key: PWPMEANMWNJMOC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-(trifluoromethyl)aniline to form an intermediate, which is then reacted with a pyrazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of nonchlorinated organic solvents and controlled temperatures is crucial to ensure the stability of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug development and specialized industrial processes .

Properties

Molecular Formula

C24H15Cl2F3N4O2

Molecular Weight

519.3 g/mol

IUPAC Name

5-[(2-chlorobenzoyl)amino]-1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C24H15Cl2F3N4O2/c25-18-9-2-1-8-16(18)22(34)32-21-17(13-30-33(21)20-11-4-3-10-19(20)26)23(35)31-15-7-5-6-14(12-15)24(27,28)29/h1-13H,(H,31,35)(H,32,34)

InChI Key

PWPMEANMWNJMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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